

# Application Notes and Protocols for (S)-(+)-1-Aminoindan in Enantioselective Catalysis

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## Compound of Interest

Compound Name: (S)-(+)-1-Aminoindan

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**(S)-(+)-1-Aminoindan** is a valuable chiral amine that serves as a precursor and ligand in the field of enantioselective catalysis. Its rigid indane backbone provides a well-defined stereochemical environment, making it an effective component of chiral catalysts for a variety of asymmetric transformations. These notes provide an overview of its applications, focusing on the generation of chiral alcohols through asymmetric hydrogenation and transfer hydrogenation reactions.

## Enantioselective Heterogeneous Hydrogenation of $\alpha$ -Ketoesters

**(S)-(+)-1-Aminoindan** can be employed as a chiral modifier for heterogeneous metal catalysts, such as platinum on a silica support (Pt/SiO<sub>2</sub>), to induce enantioselectivity in the hydrogenation of prochiral substrates like  $\alpha$ -ketoesters.

## Application Example: Enantioselective Hydrogenation of Ethyl Pyruvate

A notable application is the enantioselective hydrogenation of ethyl pyruvate to ethyl (S)-lactate. When **(S)-(+)-1-aminoindan** is used as a chiral modifier for a Pt/SiO<sub>2</sub> catalyst, it can achieve significant enantiomeric excess. In one study, the hydrogenation of ethyl pyruvate using a Pt/SiO<sub>2</sub> catalyst modified with **(S)-(+)-1-aminoindan** in 2-propanol as a solvent yielded

the product with an enantiomeric excess (ee) of 63%.<sup>[1]</sup> The choice of solvent is crucial, as solvents like toluene, n-heptane, and acetic acid have been shown to be less effective for this catalytic system.<sup>[1]</sup>

## Asymmetric Transfer Hydrogenation of Ketones via Schiff Base Ligands

A prominent application of chiral amines like **(S)-(+)-1-aminoindan** is their use in the formation of Schiff base ligands. These ligands, when complexed with transition metals such as ruthenium, form highly effective catalysts for the asymmetric transfer hydrogenation of ketones, yielding chiral secondary alcohols. While direct data for **(S)-(+)-1-aminoindan** is limited, extensive research on the closely related cis-1-amino-2-indanol provides a strong representative model for this application. The following data and protocol are based on a hemisalen ligand derived from cis-1-amino-2-indanol.

### Data Presentation: Asymmetric Transfer Hydrogenation of Aromatic Ketones

The following table summarizes the results for the asymmetric transfer hydrogenation of various aromatic ketones using a ruthenium catalyst complexed with a chiral hemisalen ligand derived from an aminoindanol.

Entry	Substrate (Ketone)	Product (Alcohol)	Yield (%)	ee (%)
1	Acetophenone	1-Phenylethanol	98	95 (R)
2	4-Methylacetophenone	1-(p-Tolyl)ethanol	97	96 (R)
3	4-Methoxyacetophenone	1-(4-Methoxyphenyl)ethanol	99	94 (R)
4	4-Chloroacetophenone	1-(4-Chlorophenyl)ethanol	96	93 (R)
5	2-Acetylnaphthalene	1-(Naphthalen-2-yl)ethanol	95	97 (R)
6	Propiophenone	1-Phenylpropan-1-ol	94	92 (R)

Data adapted from studies on Ru-hemisalen catalyzed asymmetric transfer hydrogenation.

## Experimental Protocols

### Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a pre-formed ruthenium catalyst with a chiral Schiff base (hemisalen) ligand derived from an aminoindanol.

Materials:

- [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub>
- Chiral hemisalen ligand (derived from (1S,2R)-1-aminoindan-2-ol and salicylaldehyde)

- Isopropanol (i-PrOH), anhydrous
- Potassium hydroxide (KOH)
- Acetophenone
- Anhydrous toluene
- Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

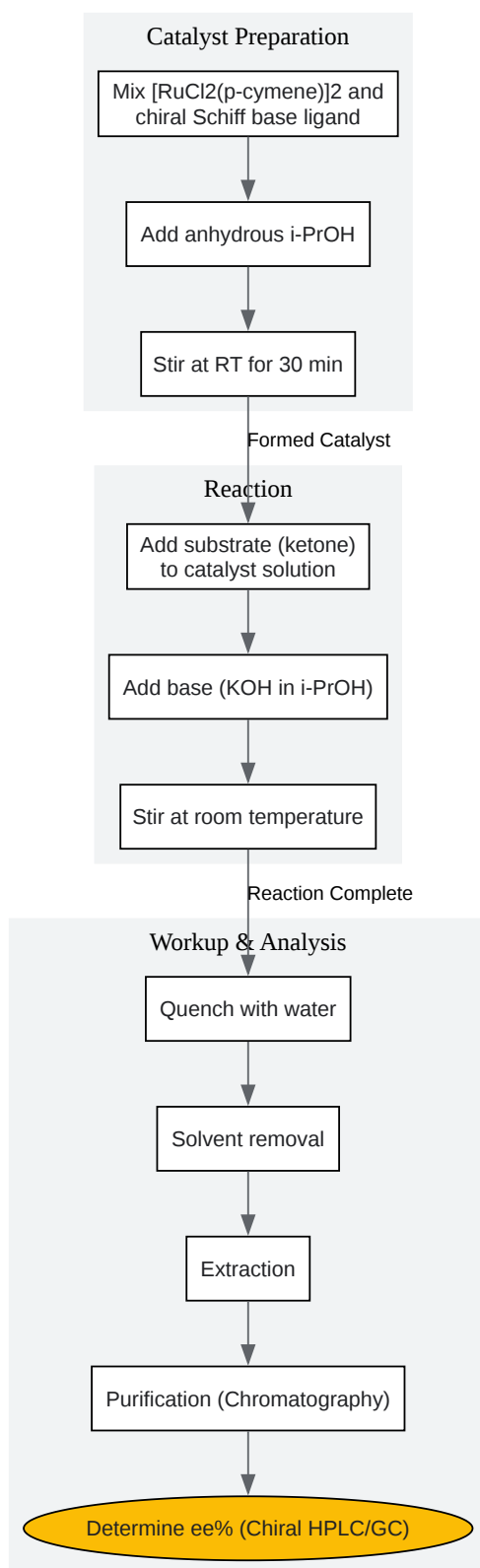
#### Procedure:

- Catalyst Preparation:
  - In a glovebox or under an inert atmosphere, add  $[\text{RuCl}_2(\text{p-cymene})]_2$  (0.005 mmol) and the chiral hemisalen ligand (0.01 mmol) to a Schlenk flask.
  - Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
- Reaction Setup:
  - In a separate Schlenk flask, prepare a 0.1 M solution of KOH in isopropanol.
  - Add acetophenone (1 mmol) to the flask containing the catalyst solution.
  - Add the KOH solution (0.1 mL, 0.01 mmol) to the reaction mixture.
- Reaction Execution:
  - Stir the reaction mixture at room temperature.
  - Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup and Analysis:
  - Once the reaction is complete, quench the reaction by adding a few drops of water.

- Remove the solvent under reduced pressure.
- Extract the product with diethyl ether (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.
- Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

## Visualizations

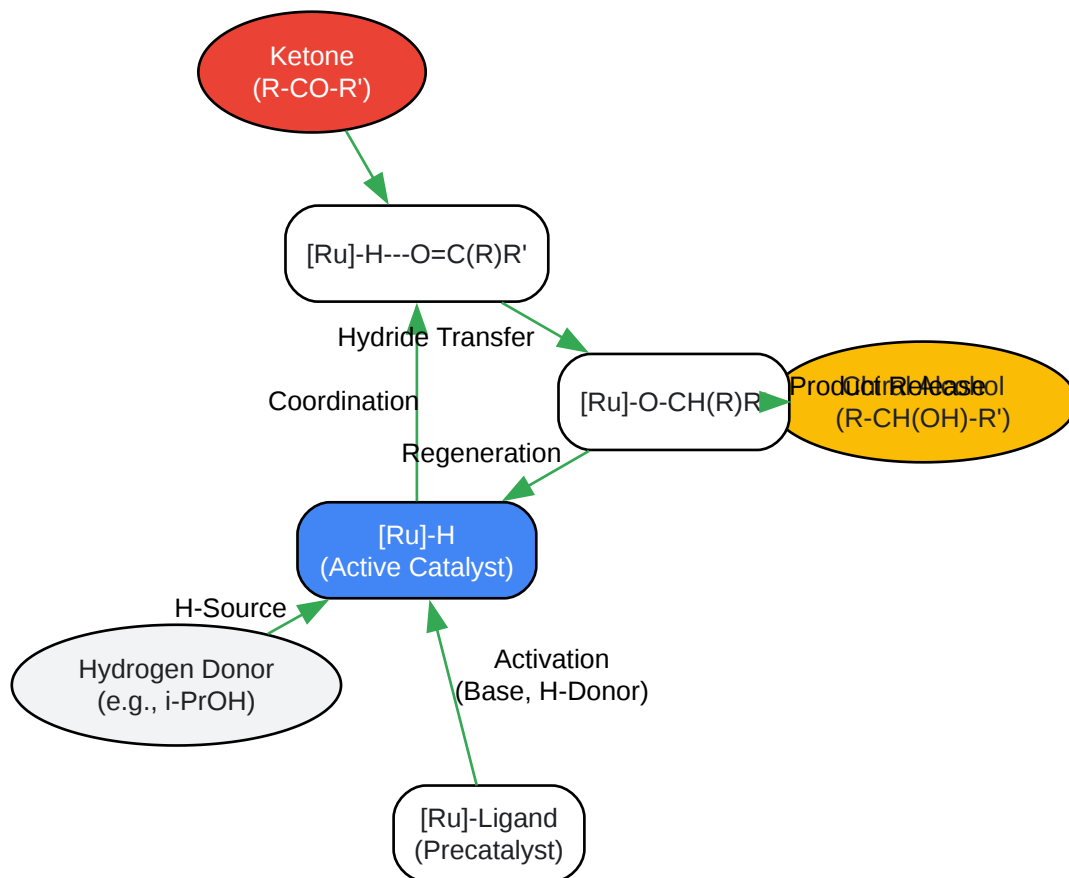
## Experimental Workflow



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Caption: Experimental workflow for asymmetric transfer hydrogenation.

## Catalytic Cycle



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Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.

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## References

- 1. researchgate.net [researchgate.net]
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